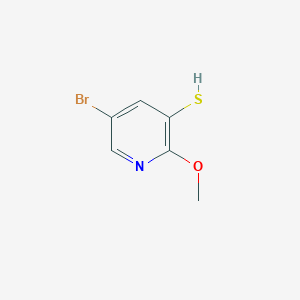
5-Bromo-2-methoxypyridine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxypyridine-3-thiol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a thiol group at the 3rd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-thiol typically involves the bromination of 2-methoxypyridine followed by the introduction of a thiol group. One common method involves the reaction of 2-methoxypyridine with bromine in the presence of a suitable solvent to yield 5-bromo-2-methoxypyridine. This intermediate can then be treated with a thiolating agent, such as thiourea, under basic conditions to introduce the thiol group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-methoxypyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-methoxypyridine-3-thiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Methoxypyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methoxypyridine-3-thiol is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a ligand for studying enzyme interactions and receptor binding. Its thiol group allows it to form covalent bonds with cysteine residues in proteins, making it useful for probing protein function .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxypyridine-3-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and receptor signaling .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methoxypyridine: Lacks the thiol group, making it less reactive in certain biological contexts.
2-Methoxypyridine-3-thiol: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-thiopyridine: Lacks the methoxy group, which can influence its solubility and chemical behavior.
Uniqueness: 5-Bromo-2-methoxypyridine-3-thiol is unique due to the combination of its functional groups. The presence of both a bromine atom and a thiol group on the pyridine ring provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H6BrNOS |
|---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
5-bromo-2-methoxypyridine-3-thiol |
InChI |
InChI=1S/C6H6BrNOS/c1-9-6-5(10)2-4(7)3-8-6/h2-3,10H,1H3 |
InChI-Schlüssel |
CCDYFVFYJKKLGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)Br)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















